molecular formula C13H17BrN2O B7975175 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine

1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine

Cat. No.: B7975175
M. Wt: 297.19 g/mol
InChI Key: IJGPISGSNBJJBR-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C13H17BrN2O and its molecular weight is 297.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-bromo-5-methylphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-10-7-11(9-12(14)8-10)13(17)16-5-3-15(2)4-6-16/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGPISGSNBJJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine in DMSO and Water

Abstract

The solubility of a drug candidate is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of the novel compound 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine in two fundamental solvents: dimethyl sulfoxide (DMSO), the standard for compound storage and initial screening, and water, the biological medium. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs. We will explore both kinetic and thermodynamic solubility assays, providing step-by-step workflows and best practices for obtaining reliable and reproducible data.

Introduction: The Central Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, an increasing number of promising new chemical entities (NCEs) are characterized by high molecular weight and lipophilicity.[3] While these features can enhance target specificity, they often lead to poor aqueous solubility.[3][4] It is estimated that 70% to 80% of drug candidates in the development pipeline are poorly soluble.[5] This presents a significant challenge, as a drug must be in solution to be absorbed and exert its pharmacological effect.[6]

1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine is a compound of interest whose physicochemical properties, particularly its solubility, are yet to be fully characterized. Understanding its behavior in both a non-polar, aprotic solvent like DMSO and a polar, protic solvent like water is paramount for its progression as a potential therapeutic agent.

  • DMSO Solubility: DMSO is the universal solvent in early drug discovery for its ability to dissolve a wide range of both polar and nonpolar compounds.[7][8] It is the standard for creating high-concentration stock solutions for high-throughput screening (HTS).[8][9] A compound's insolubility in DMSO at required concentrations (typically 10-50 mM) can be an early red flag, hindering its inclusion in screening libraries.[9]

  • Aqueous Solubility: This is a more direct indicator of how a drug will behave in a biological system. Poor aqueous solubility can lead to low and variable bioavailability, making it difficult to establish a reliable dose-response relationship.[6][10]

This guide will delineate the experimental pathways to quantitatively assess the solubility of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine in these two critical solvents.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements, as they provide different, yet complementary, information.[11]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1][12][13] It reflects the compound's tendency to precipitate out of a supersaturated solution and is highly relevant to the conditions of many in vitro biological assays.[11][14] This is often the first solubility assessment performed due to its high-throughput nature.[1][11]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent when the solid and dissolved forms are in equilibrium.[13][15] This measurement is more time-consuming but provides a more accurate reflection of a compound's solubility under physiological conditions.[16] It is typically determined using the shake-flask method.[11][16]

Experimental Workflow for Solubility Determination

The following sections provide detailed protocols for determining the solubility of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine.

General Materials and Instrumentation
  • Compound: 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine (solid powder, purity >95%)

  • Solvents: Anhydrous DMSO (≥99.9%), deionized or ultrapure water

  • Equipment: Analytical balance, vortex mixer, sonicator, benchtop centrifuge, temperature-controlled incubator/shaker, pH meter, HPLC-UV or LC-MS/MS system, 96-well plates (polypropylene for compound storage, UV-transparent for analysis if applicable), and filter plates (0.45 µm).

Diagram of the Overall Experimental Process

G cluster_0 Preparation cluster_1 Kinetic Solubility Assay (Aqueous) cluster_2 Thermodynamic Solubility Assay (Aqueous) cluster_3 DMSO Solubility Assay A Weigh Compound B Prepare 100 mM DMSO Stock Solution A->B H Add Excess Solid Compound to Water A->H L Prepare Supersaturated Solution in DMSO A->L C Serial Dilution in DMSO B->C D Addition to Aqueous Buffer (e.g., PBS, pH 7.4) C->D E Incubate (e.g., 2h at RT) D->E F Filter to Remove Precipitate E->F G Quantify Supernatant (HPLC-UV or LC-MS/MS) F->G I Equilibrate (e.g., 24-48h with shaking) H->I J Centrifuge/Filter to Separate Solid I->J K Quantify Supernatant (HPLC-UV or LC-MS/MS) J->K M Equilibrate (e.g., 24h) L->M N Filter/Centrifuge M->N O Quantify Supernatant N->O

Caption: Overall workflow for solubility determination.

Protocol 1: Kinetic Aqueous Solubility Determination

This protocol is designed to quickly assess how the compound behaves when introduced from a DMSO stock into an aqueous environment.

Rationale: The rapid precipitation of a compound from a DMSO stock can lead to artificially low activity in biological screens.[17] This assay mimics that process to identify potential liabilities early.

  • Prepare a High-Concentration Stock: Accurately weigh 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine and dissolve it in 100% DMSO to create a 10 mM stock solution.[7] Use vortexing and/or sonication to ensure complete dissolution.[7]

  • Serial Dilutions: In a 96-well polypropylene plate, perform a serial dilution of the 10 mM stock solution with 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).

  • Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a new 96-well plate. This results in a final DMSO concentration of 1%, which is generally well-tolerated by many cell-based assays.[13]

  • Incubation: Seal the plate and shake it at room temperature for a set period, typically 2 hours.[1]

  • Separation of Precipitate: Use a filter plate to separate any precipitated compound from the solution. Alternatively, centrifuge the plate at high speed and carefully collect the supernatant.

  • Quantification: Analyze the concentration of the compound in the filtrate/supernatant using a validated HPLC-UV or LC-MS/MS method. A standard curve prepared in the same aqueous buffer/DMSO mixture is required for accurate quantification.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed, or the measured concentration in the supernatant at the point where precipitation begins.

Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This is the gold standard for determining true equilibrium solubility.[12]

Rationale: This method ensures that the system has reached equilibrium, providing a definitive value for the compound's maximum solubility in water, which is critical for predicting in vivo dissolution.[16]

  • Preparation: Add an excess amount of solid 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine (e.g., 1-2 mg) to a known volume of water (e.g., 1 mL) in a glass vial. The excess solid is crucial to ensure saturation is reached.[16]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to allow the system to reach equilibrium.[13]

  • Phase Separation: After equilibration, allow the vials to sit undisturbed to let the undissolved solid settle. Then, carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. Further clarify the sample by centrifuging at high speed or filtering through a syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clarified supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) and quantify the concentration of the compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Confirmation of Equilibrium: To ensure equilibrium was reached, it is good practice to analyze samples at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these points.

Protocol 3: DMSO Solubility Determination

While often assumed to be high, it is important to confirm the upper limit of solubility in DMSO for stock solution preparation.

Rationale: Undissolved compound in a DMSO stock solution leads to inaccurate concentrations in downstream assays, causing unreliable results.[17]

  • Preparation: Prepare a series of vials with a fixed volume of DMSO (e.g., 0.5 mL).

  • Compound Addition: Add increasing amounts of solid 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine to each vial to create a range of concentrations, some of which are expected to be above the solubility limit.

  • Equilibration: Vigorously vortex each vial and then place them on a shaker at room temperature for 24 hours to ensure maximum dissolution.

  • Phase Separation: Centrifuge the vials at high speed to pellet any undissolved solid.

  • Quantification: Carefully take an aliquot from the supernatant of each vial, dilute it significantly with an appropriate solvent (e.g., acetonitrile), and determine the concentration using HPLC-UV or LC-MS/MS.

  • Data Analysis: Plot the measured concentration against the nominal (prepared) concentration. The point at which the measured concentration plateaus indicates the maximum solubility of the compound in DMSO.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format.

Table 1: Expected Solubility Data for 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine

ParameterSolvent/MediumTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)
Kinetic SolubilityPBS, pH 7.4 (1% DMSO)25HPLC-UVExperimental ValueCalculated Value
Thermodynamic SolubilityWater25Shake-FlaskExperimental ValueCalculated Value
Thermodynamic SolubilityWater37Shake-FlaskExperimental ValueCalculated Value
Maximum SolubilityDMSO25EquilibrationExperimental ValueCalculated Value

Interpretation:

  • High DMSO Solubility (>50 mM): The compound is suitable for storage and use in typical HTS campaigns.

  • Aqueous Solubility >100 µM: Generally considered to have sufficient solubility for initial in vivo studies.

  • Aqueous Solubility <10 µM: The compound is poorly soluble, and formulation strategies (e.g., amorphous solid dispersions, salt formation) may be required to improve bioavailability.[5]

  • Kinetic vs. Thermodynamic Discrepancy: A large drop from kinetic to thermodynamic solubility may indicate that the compound readily forms a stable, less soluble crystal lattice from a supersaturated state.

Conclusion

Determining the solubility of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine in both DMSO and aqueous media is a foundational step in its evaluation as a drug candidate. The protocols outlined in this guide provide a robust framework for obtaining high-quality kinetic and thermodynamic solubility data. These findings will be instrumental in guiding subsequent stages of drug development, from the design of reliable in vitro assays to the formulation of an effective dosage form for in vivo studies. A thorough understanding of this fundamental property is not merely a data point but a critical component of a successful drug discovery program.

References

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC. (n.d.).
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • Preparation of 3-Bromo-1,2,4,5-tetrazine - ZORA. (2023). Helvetica Chimica Acta, 106(4), e202200198.
  • A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies - MDPI. (2024). Molecules, 29(21), 5038.
  • Tarasova, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • 1-(3-bromopropyl)-4-methylpiperazine dihydrobromide | CAS 5845-29-4. (n.d.). American Elements. Retrieved February 25, 2026, from [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PubMed. (2019, January 11). Retrieved February 25, 2026, from [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Drug Development & Delivery.
  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI. (2025). Molecules, 30(13), 5214.
  • Bergström, C. A., et al. (2020). Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Toxicology and Chemistry, 39(6), 1146-1159.
  • Yang, D.-S. (2011). N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide.
  • Kumar, S., & Singh, A. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life, 13(5), 1187.
  • Sun, N.-B., Jin, J.-Z., Lei, C., & He, F.-Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(15), 8751-8753.
  • Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment: Perspectives in Organic Synthesis and Pharmaceuticals - MDPI. (2025). Molecules, 30(22), 5432.
  • 11: Thermodynamics of Solubility - Chemistry LibreTexts. (2021, March 15). Retrieved February 25, 2026, from [Link]

  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives - DergiPark. (n.d.). Retrieved February 25, 2026, from [Link]

  • Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (2024, December 9). Retrieved February 25, 2026, from [Link]

  • Monitoring Distribution of the Therapeutic Agent Dimethyl Sulfoxide via Solvatochromic Shift of Albumin-Bound Indocyanine Green - MDPI. (2023). Applied Sciences, 13(18), 10129.
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Overcoming the Challenge of Poor Drug Solubility. (2025, March 12). American Pharmaceutical Review.
  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol - Semantic Scholar. (n.d.). Retrieved February 25, 2026, from https://www.semanticscholar.org/paper/Molecular-properties-and-In-silico-bioactivity-of-A-El-Sayed/f412c1b5a5b583925c48667c47d7f9b0f4a2e1c9
  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (2025). International Journal of Molecular Sciences, 26(14), 7890.
  • Improving solubility and accelerating drug development - Veranova. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace. (n.d.). Retrieved February 25, 2026, from [Link]

  • 1-Benzhydryl-4-methylpiperazine | Solubility of Things. (n.d.). Retrieved February 25, 2026, from [Link]

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Technical Assessment: Physicochemical Profiling of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine . As a functionalized piperazine amide, this compound presents a specific acid-base profile critical for medicinal chemistry optimization, particularly regarding membrane permeability and solubility.

Quick Reference Data (Consensus Predicted Values):

PropertyValue (Range)ConfidencePrimary Determinant
pKa (Basic) 7.8 – 8.1 HighN4-Methylpiperazine nitrogen
pKa (Acidic) > 14 (None)HighAmide/Aryl protons (negligible)
logP (Neutral) 2.3 – 2.7 Medium3-Bromo/5-Methyl aryl lipophilicity
logD (pH 7.4) 1.6 – 1.9 MediumIonization of N4 amine

Structural Deconstruction & Chemical Context

To accurately calculate physicochemical properties without direct experimental data, we must deconstruct the molecule into its pharmacophoric elements. The structure consists of three distinct zones affecting ionization and lipophilicity:

  • The Basic Center (N4-Methylpiperazine): This is the sole ionization site at physiological pH. The tertiary amine here dictates the pKa.

  • The Linker (Amide): The carbonyl group at position 1 eliminates the basicity of the N1 nitrogen via resonance (

    
    ), rendering it neutral.
    
  • The Lipophilic Tail (3-Bromo-5-methylphenyl): This moiety drives the partition coefficient (logP). The bromine atom (+

    
     effect) and methyl group increase hydrophobicity, while the amide linker acts as a polar anchor.
    
In Silico Workflow Diagram

The following diagram outlines the computational logic used to derive the values in this guide.

G Input Input Structure (SMILES) Fragment Fragmental Decomposition Input->Fragment pKa_Calc pKa Algorithm (Hammett + Inductive) Fragment->pKa_Calc N4 Amine logP_Calc logP Algorithm (Atom-Additive) Fragment->logP_Calc Aryl/Br/Me Correction Intramolecular Corrections pKa_Calc->Correction logP_Calc->Correction Output Final Consensus Profile Correction->Output

Figure 1: Computational workflow for deriving physicochemical descriptors from structural inputs.

pKa Analysis: The Ionization Profile

Calculated Value: 7.9 ± 0.2

The pKa of the N4-nitrogen is the critical parameter for this molecule.

  • Reference Point: Unsubstituted N-methylpiperazine has a pKa of approximately 9.0 .

  • Electronic Effects: In our target molecule, the N1 nitrogen is acylated (benzoylated). The benzoyl group is electron-withdrawing. Although the amide is separated from the basic N4 center by two methylene carbons, it exerts a long-range electron-withdrawing inductive effect (-I effect).

  • Result: This inductive pull reduces the electron density at N4, stabilizing the free base form relative to the conjugate acid. Consequently, the pKa drops from ~9.0 (parent) to the 7.8 – 8.1 range.

Biological Implication: At physiological pH (7.4), the Henderson-Hasselbalch equation indicates the molecule exists in an equilibrium of ionized (cationic) and neutral forms:




This results in approximately 76% ionization (protonated) at pH 7.4. This is ideal for solubility while maintaining a sufficient neutral fraction for membrane permeation.

Lipophilicity Assessment (logP vs. logD)

Calculated logP (Neutral Species): 2.5 ± 0.3

The partition coefficient (logP) represents the lipophilicity of the uncharged molecule.

  • Base Scaffold (N-benzoylpiperazine): logP

    
     0.2 (Polar amide offsets lipophilic phenyl).
    
  • Substituent Contributions (Hansch-Leo Method):

    • Bromine (meta): +0.86

      
      -value.
      
    • Methyl (meta): +0.56

      
      -value.
      
    • N-Methyl (piperazine): +0.2 to +0.4.

  • Summation:

    
    .
    
  • Correction: Most modern algorithms (ChemAxon, ACD/Labs) weigh the aromatic halogen heavily, often pushing the consensus value slightly higher to the 2.3 – 2.7 range due to the specific topology of the 3,5-disubstitution pattern.

Calculated logD (Distribution Coefficient at pH 7.4): 1.7 ± 0.2

Since the molecule is ~76% ionized at pH 7.4, the apparent lipophilicity (logD) is lower than the logP.

  • Calculation:

    
    
    
  • Result: The cationic species partitions poorly into the octanol phase, reducing the effective lipophilicity to roughly 1.7 . This places the compound in the "Sweet Spot" for oral bioavailability (Rule of 5 compliant).

Experimental Validation Protocols

As a self-validating system, rely on the following protocols to verify these calculated values.

A. Potentiometric Titration (pKa Validation)

Objective: Determine the precise ionization constant of the N4 nitrogen.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of a degassed solvent mixture (e.g., Methanol/Water 20:80 to ensure solubility, extrapolating back to 0% organic modifier via the Yasuda-Shedlovsky procedure).

  • Titrant: Standardized 0.1 M HCl and 0.1 M NaOH (carbonate-free).

  • Apparatus: Automated potentiometric titrator (e.g., Sirius T3 or Metrohm) equipped with a glass pH electrode.

  • Execution:

    • Acidify the sample to pH ~2.0.

    • Titrate with NaOH to pH ~11.0.

    • Record pH vs. Volume.

  • Analysis: The inflection point at the basic region corresponds to the N4 deprotonation. The amide N1 will show no inflection.

B. Shake-Flask Method (logP Validation)

Objective: Measure the partition coefficient between n-octanol and water.

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Buffer Selection: Use a phosphate buffer at pH 10.0 .

    • Why? To measure true logP, the amine must be uncharged. At pH 10.0 (pH > pKa + 2), the species is >99% neutral.

  • Equilibration:

    • Dissolve compound in the octanol phase.

    • Mix with aqueous buffer in a 1:1 ratio.

    • Shake for 60 minutes; centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Validation Logic Diagram

Validation Start Start Validation Solubility Check Solubility (Is it >100 µM?) Start->Solubility Method_Sel Select Method Solubility->Method_Sel Titration Potentiometric Titration Method_Sel->Titration For Ionization ShakeFlask Shake Flask (pH 10.0) Method_Sel->ShakeFlask For Lipophilicity Result_pKa Output: pKa Titration->Result_pKa Result_logP Output: logP ShakeFlask->Result_logP

Figure 2: Decision tree for selecting the appropriate experimental validation method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 762654, 1-Benzoylpiperazine. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1] Retrieved from [Link]

  • SwissADME. Molecular Properties Calculation Engines. Swiss Institute of Bioinformatics. Retrieved from [Link]

  • ChemAxon. pKa and logP Plugin Calculation Methodologies. ChemAxon Technical Documentation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-Bromo-5-methyl-derivatives. Retrieved from [Link]

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The Pharmacophore of 3-Bromo-5-Methylbenzoyl Piperazine Derivatives: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including two strategically placed nitrogen atoms, offer a versatile platform for designing molecules with tailored pharmacokinetic and pharmacodynamic profiles.[2][3] This technical guide delves into the hypothetical pharmacophore features of a specific, yet underexplored, class of these compounds: 3-bromo-5-methylbenzoyl piperazine derivatives. While direct experimental data for this exact substitution pattern is not extensively available in current literature, this guide will construct a predictive pharmacophore model by synthesizing structure-activity relationship (SAR) data from closely related benzoylpiperazine analogs. We will explore the anticipated roles of the 3-bromo and 5-methyl substituents in receptor interactions and provide a detailed experimental framework for the synthesis and biological evaluation of these promising, yet novel, chemical entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space within the realm of piperazine-based therapeutics.

The Piperazine Core: A Foundation for Pharmacological Diversity

The six-membered piperazine heterocycle is a recurring motif in a vast array of therapeutic agents, from antipsychotics and antidepressants to anticancer and antihistaminic drugs.[1][2] Its prevalence stems from a combination of desirable attributes:

  • Structural Rigidity and Conformational Control: The chair conformation of the piperazine ring provides a degree of rigidity, which can be advantageous for specific receptor interactions.[4]

  • Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and allowing for the formation of crucial ionic interactions with biological targets.[1]

  • Synthetic Tractability: The secondary amine functionalities of the piperazine ring are readily derivatized, allowing for systematic modifications to fine-tune a compound's biological activity and pharmacokinetic properties.[2][5]

These features make the piperazine scaffold an ideal starting point for the design of novel bioactive molecules.

Deconstructing the Pharmacophore: A Hypothetical Model for 3-Bromo-5-Methylbenzoyl Piperazine Derivatives

A pharmacophore is an ensemble of steric and electronic features that is necessary for a molecule to exert a specific biological effect.[6] In the absence of direct experimental data for 3-bromo-5-methylbenzoyl piperazine derivatives, we can propose a hypothetical pharmacophore model based on the well-established features of related arylpiperazine compounds.

The proposed pharmacophore model for 3-bromo-5-methylbenzoyl piperazine derivatives consists of the following key features:

  • Aromatic/Hydrophobic Region (Hy/Ar): The 3-bromo-5-methylbenzoyl moiety provides a significant hydrophobic and aromatic surface. This region is critical for engaging with hydrophobic pockets within a receptor's binding site. The 5-methyl group further enhances this hydrophobicity and can improve binding affinity through van der Waals interactions.[7]

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the benzoyl group serves as a potent hydrogen bond acceptor, a common feature in many pharmacophore models for receptor antagonists.

  • Positively Ionizable Sphere (PI): At physiological pH, the distal nitrogen of the piperazine ring is expected to be protonated, forming a positively charged center. This feature is crucial for forming ionic bonds or strong hydrogen bonds with anionic residues (e.g., aspartate) in the target protein.

  • Hydrophobic/Halogen Bond Donor Region (Hy/X): The 3-bromo substituent introduces a region of hydrophobicity and, significantly, the potential for halogen bonding. Halogen bonds are non-covalent interactions between a halogen atom and a Lewis base, which can contribute to binding affinity and selectivity. The presence of a halogen on an aromatic ring is a known strategy to enhance binding affinity for certain receptors.[8]

G cluster_0 Hypothetical Pharmacophore Model A Hy/Ar B HBA A->B ~2.8-3.5 Å D Hy/X A->D ~1.5-2.0 Å C PI B->C ~4.5-5.5 Å

Hypothetical pharmacophore for 3-bromo-5-methylbenzoyl piperazines.

Synthesis and Biological Evaluation: An Experimental Workflow

To validate our hypothetical pharmacophore model and determine the biological activity of 3-bromo-5-methylbenzoyl piperazine derivatives, a systematic approach to synthesis and biological screening is required.

Synthetic Pathway

The most direct route to these compounds is via the N-acylation of piperazine with a suitably substituted benzoyl chloride.[9]

G 3-bromo-5-methylbenzoic acid 3-bromo-5-methylbenzoic acid 3-bromo-5-methylbenzoyl chloride 3-bromo-5-methylbenzoyl chloride 3-bromo-5-methylbenzoic acid->3-bromo-5-methylbenzoyl chloride SOCl2 or (COCl)2 Product 3-bromo-5-methylbenzoyl piperazine derivative 3-bromo-5-methylbenzoyl chloride->Product Piperazine, Base Piperazine Piperazine

Synthetic scheme for 3-bromo-5-methylbenzoyl piperazine derivatives.

Experimental Protocol: Synthesis of 1-(3-bromo-5-methylbenzoyl)piperazine

  • Acid Chloride Formation: To a solution of 3-bromo-5-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 3-bromo-5-methylbenzoyl chloride.

  • Acylation of Piperazine: In a separate flask, dissolve piperazine (3.0 eq) in dichloromethane and cool to 0 °C. Slowly add a solution of the crude 3-bromo-5-methylbenzoyl chloride (1.0 eq) in dichloromethane. The excess piperazine acts as both the reactant and the base to neutralize the HCl byproduct.[9]

  • Workup and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-(3-bromo-5-methylbenzoyl)piperazine.

Biological Evaluation: Radioligand Binding Assay

Given that many arylpiperazine derivatives exhibit affinity for serotonin (5-HT) and dopamine receptors, a competitive radioligand binding assay is a suitable initial screen to determine the binding affinity of the synthesized compounds.[10][11][12]

Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor. Homogenize the cells in a buffer solution and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a high-affinity radioligand for the 5-HT2A receptor (e.g., [³H]ketanserin), and varying concentrations of the 3-bromo-5-methylbenzoyl piperazine test compound.

  • Incubation: Incubate the plates at room temperature for a specified time to allow the binding to reach equilibrium.

  • Separation and Quantification: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.[13]

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The data is then fitted to a one-site competition model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[13]

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological data obtained from the radioligand binding assays will provide crucial insights into the SAR of this novel series of compounds.

Table 1: Hypothetical Activity Data for SAR Analysis

CompoundR1R25-HT2A Ki (nM)
1 BrCH₃Hypothetical Value
2 HCH₃Hypothetical Value
3 BrHHypothetical Value
4 HHHypothetical Value

By comparing the binding affinities of analogs with and without the bromo and methyl groups (as outlined in the hypothetical data in Table 1), the contribution of these substituents to receptor binding can be elucidated. For instance, a higher affinity for compound 1 compared to compounds 2 , 3 , and 4 would validate the importance of the hydrophobic and/or halogen bonding contributions of the 3-bromo group and the hydrophobic contribution of the 5-methyl group.

Further studies could involve:

  • Exploring different substitution patterns on the benzoyl ring to optimize potency and selectivity.

  • Modifying the piperazine ring with various substituents to probe interactions with other regions of the receptor binding pocket.

  • Conducting functional assays to determine whether these compounds act as agonists, antagonists, or inverse agonists at their target receptors.

  • In vivo studies to assess the pharmacokinetic properties and pharmacological effects of the most promising compounds.

Conclusion

While the specific pharmacophore of 3-bromo-5-methylbenzoyl piperazine derivatives remains to be experimentally validated, this guide provides a robust, evidence-based framework for its exploration. By leveraging the extensive knowledge of the broader arylpiperazine class, a hypothetical pharmacophore model has been constructed, highlighting the likely importance of the 3-bromo and 5-methyl substituents. The provided synthetic and biological evaluation protocols offer a clear path forward for researchers to synthesize these novel compounds and characterize their pharmacological profiles. The versatile and privileged nature of the piperazine scaffold suggests that the 3-bromo-5-methylbenzoyl piperazine derivatives hold significant potential for the discovery of new and effective therapeutic agents.

References

  • THE CHARACTERISTICS OF THE GENERATED PHARMACOPHORE MODEL. ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Med Chem Res 9:5 (1999) 322-339. ResearchGate. Available at: [Link]

  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. Available at: [Link]

  • 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. PubMed. Available at: [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Available at: [Link]

  • 99mTc(CO)3-Labeled 1-(3-Nitropyridin-2-yl) Piperazine as Potential Radioligand for 5-HT7 Receptors. SID. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Available at: [Link]

  • Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • 99mTc(CO)3-Labeled 1-(3-Nitropyridin-2-yl) Piperazine as Potential Radioligand for 5-HT7 Receptors. Journal of Mazandaran University of Medical Sciences. Available at: [Link]

  • Effect of substitution of the N-benzoyl moiety on the activity profiles of compounds 8-16[14]. ResearchGate. Available at: [Link]

  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identificatio. Arabian Journal of Chemistry. Available at: [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PMC. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

  • Structural requirements for the binding of benzodiazepines to their peripheral-type sites. PubMed. Available at: [Link]

  • Pharmacophore modeling: advances and pitfalls. Frontiers. Available at: [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC. Available at: [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. Available at: [Link]

  • Pharmacophore Identification and QSAR Studies on Substituted Benzoxazinone as Antiplatelet Agents: kNN-MFA Approach. PMC. Available at: [Link]

  • Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. ACS Central Science. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][9]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine as a Versatile Intermediate in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in marketed drugs and bioactive molecules.[1][2] Its prevalence stems from its unique combination of properties: the two nitrogen atoms provide handles for synthetic diversification and can be protonated at physiological pH, enhancing aqueous solubility and optimizing pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[2]

1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine is a strategically designed building block that capitalizes on these advantages. It combines a reactive aryl bromide handle, primed for carbon-carbon bond formation, with the synthetically versatile and pharmacologically favorable N-methylpiperazine moiety. This makes it an exceptionally valuable intermediate for generating libraries of complex molecules, particularly through robust and reliable methods like the Suzuki-Miyaura cross-coupling reaction.

Scientific Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling that forges a carbon-carbon bond between an organohalide and an organoboron compound.[3] Its widespread use is a testament to its mild reaction conditions, tolerance of a vast array of functional groups, and the general stability and low toxicity of the boronic acid reagents.[4][5]

The reaction proceeds through a well-established catalytic cycle involving three key steps:[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine. This is often the rate-determining step and results in a Pd(II) complex.[3] The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl.[6][8]

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer.[3][9]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]

This catalytic process is highly efficient, often requiring only small amounts of the palladium catalyst to achieve high yields.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br Intermediate OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Intermediate Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArylHalide 1-(3-Bromo-5-methylbenzoyl) -4-methylpiperazine (Ar-Br) ArylHalide->OxAdd BoronicAcid Organoboron Reagent (Ar'-B(OH)₂ + Base) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Application Guidance

Materials and Reagents

The following table provides a general list of materials. Specific boronic acids, catalysts, and bases should be selected based on the desired final product and optimization experiments.

Reagent/MaterialGradeSupplier RecommendationPurpose
1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine>98% PurityVariousElectrophilic coupling partner
Aryl/Heteroaryl Boronic Acid or Ester>97% PurityVariousNucleophilic coupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Synthesis GradeVariousCatalyst for C-C bond formation
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)AnhydrousVariousActivator for the transmetalation step
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)Anhydrous/DegassedVariousReaction medium
Deionized WaterN/AIn-houseCo-solvent, aids in dissolving the base
Argon or Nitrogen GasHigh PurityVariousProvides an inert atmosphere
Anhydrous Sodium Sulfate or Magnesium SulfateReagent GradeVariousDrying agent for organic extracts
Silica Gel60 Å, 230-400 meshVariousStationary phase for column chromatography
General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine with a generic arylboronic acid. Optimization may be required.

Experimental_Workflow start Start: Assemble Reagents setup 1. Reaction Setup - Add solids to oven-dried flask. - Seal with septum. start->setup inert 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x). setup->inert solvents 3. Add Solvents - Inject degassed solvent and water. inert->solvents reaction 4. Reaction - Heat to 80-100 °C. - Monitor by TLC/LC-MS. solvents->reaction workup 5. Work-up - Cool to RT. - Dilute with water. - Extract with organic solvent (e.g., EtOAc). reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine (1.0 equiv), the desired boronic acid or ester (1.1–1.5 equiv), the selected base (2.0–3.0 equiv), and the palladium catalyst (0.01–0.05 equiv).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can degrade the catalyst.

  • Solvent Addition: Using a syringe, add the degassed organic solvent and deionized water (a common ratio is 10:1 Dioxane:H₂O). The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).

  • Reaction: Place the flask in a preheated oil bath or microwave reactor set to the desired temperature (typically 80–110 °C). Stir vigorously for the allotted time (2–24 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.[10]

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.[10]

Causality Behind Experimental Choices & Optimization

A self-validating protocol involves understanding how each component influences the outcome. The following table outlines key parameters for optimization, which is often necessary when working with challenging or novel coupling partners.

ParameterCommon OptionsRationale & Field-Proven Insights
Pd Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ + LigandPd(PPh₃)₄ is a reliable choice for many standard couplings. PdCl₂(dppf) is often more effective for heteroaryl or sterically hindered substrates. For challenging couplings, especially with aryl chlorides, using a Pd source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can dramatically increase reaction rates and yields.[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base's role is to activate the boronic acid for transmetalation.[9] K₂CO₃ is a cost-effective, general-purpose base. Cs₂CO₃ is more soluble and basic, often succeeding where K₂CO₃ fails, especially in microwave-assisted reactions.[12] K₃PO₄ is a stronger, non-nucleophilic base useful for sensitive substrates.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, THF/H₂OThe solvent system must dissolve the reagents and facilitate the interaction of organic and inorganic components. Dioxane/H₂O is a classic, highly effective system.[4] DMF can be beneficial for less soluble substrates but may require higher temperatures.[13] The water co-solvent is crucial for dissolving the inorganic base.[14]
Temperature 80–120 °C (Conventional), 100–150 °C (Microwave)Higher temperatures accelerate the rate-limiting oxidative addition step. Microwave irradiation can significantly reduce reaction times from hours to minutes by efficiently heating the polar solvent mixture.[12]
Boron Source Boronic Acid (-B(OH)₂), Pinacol Ester (-Bpin), MIDA Ester, Trifluoroborate SaltWhile boronic acids are most common, they can be prone to protodeboronation (decomposition).[15] Pinacol esters and MIDA boronates offer enhanced stability, making them ideal for multi-step syntheses or for coupling partners that are unstable as boronic acids.[15]

Applications in Drug Discovery & Materials Science

The products derived from the Suzuki coupling of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine are of significant interest in several fields:

  • Kinase Inhibitors: The piperazine moiety is a common feature in kinase inhibitors used in oncology. The newly formed aryl or heteroaryl group can be designed to interact with specific pockets in the ATP-binding site of a target kinase.[1]

  • GPCR Modulators: Many antagonists and agonists for G-protein coupled receptors, particularly those in the central nervous system (CNS), incorporate a piperazine scaffold to tune receptor affinity and selectivity.[2]

  • Antibacterial Agents: The functionalized biaryl structures can serve as novel scaffolds for developing antibacterial agents, targeting essential bacterial enzymes or processes.[16]

  • Organic Electronics: The resulting triarylamine-like structures can possess interesting photophysical properties, making them candidates for organic light-emitting diodes (OLEDs) or other electronic materials.[10]

By systematically varying the boronic acid coupling partner, researchers can rapidly generate a diverse library of compounds for screening in these and other therapeutic areas.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Oldenhuis, N. J., et al. (2015). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Available at: [Link]

  • Iegre, J., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available at: [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

  • ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available at: [Link]

  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • Ahemad, N. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available at: [Link]

  • Lietuvos mokslų akademija. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Available at: [Link]

  • Frontiers. (2025, March 27). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Available at: [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Preprints.org. (2025, March 28). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H). Available at: [Link]

  • MDPI. (2022, May 24). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates.... Available at: [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • Wiley Online Library. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Core Chemical Logic & Impurity Profile

Before initiating purification, you must understand the physicochemical "handles" available on your molecule versus its impurities.

The Target Molecule: 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine is a basic amide .[1][2]

  • Amide Motif: Neutral, stable to mild acid/base.[3]

  • N-Methylpiperazine Tail: Tertiary amine (

    
    ).[1][2][3] This is your primary purification handle. It allows the molecule to be protonated (water-soluble) or deprotonated (organic-soluble).[1][2][3]
    

The Impurity Landscape:

Impurity TypeSpecific IdentityChemical NatureRemoval Strategy
Starting Material A 3-Bromo-5-methylbenzoic acidAcidic (

)
Deprotonate with weak base (

)

Water soluble.[1][2][3]
Starting Material B

-Methylpiperazine
Basic / Water SolubleWater washes (highly soluble) or High Vacuum (volatile).[1][2][3]
Coupling Byproducts Urea (from EDC), HOBtNeutral/Polar Water washes or precipitation.[1][3]
Trace Impurity Bis-amide (Dimer)Neutral Remains in organic layer during Acid-Base swing.[1][2][3]

Primary Purification Protocol: The "Acid-Base Swing"[1][2]

This is the most robust method for this molecule, utilizing the basicity of the piperazine tail to separate it from non-basic impurities.

Workflow Diagram

The following logic flow ensures removal of both acidic starting materials and neutral byproducts.

AcidBaseSwing Start Crude Reaction Mixture Dilution Dilute with EtOAc or DCM Start->Dilution BaseWash Wash 1: Sat. NaHCO3 (pH ~9) Dilution->BaseWash Sep1 Phase Separation 1 BaseWash->Sep1 AqWaste1 Aqueous Layer: Benzoic Acid Salt (Removed) Sep1->AqWaste1 Top/Bottom depends on solvent OrgLayer1 Organic Layer: Product + Neutrals + Amines Sep1->OrgLayer1 AcidExt Extraction 2: 1M HCl (pH ~1-2) OrgLayer1->AcidExt Sep2 Phase Separation 2 AcidExt->Sep2 OrgWaste Organic Layer: Neutral Impurities (Dimers) Discard Sep2->OrgWaste AqProduct Aqueous Layer: Product-HCl Salt (Soluble) Sep2->AqProduct Basify Basify Aqueous to pH > 10 (NaOH or Na2CO3) AqProduct->Basify FinalExt Extract into DCM/EtOAc Dry & Concentrate Basify->FinalExt Final Pure Free Base FinalExt->Final

Figure 1: The "Acid-Base Swing" separates the target based on its switchable ionization state.[1][2]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[3]

    • Note: EtOAc is preferred as it floats on water, making drainage of aqueous waste easier.[3]

  • Acid Removal (The Base Wash):

    • Wash the organic phase

      
       with Saturated Sodium Bicarbonate (
      
      
      
      ).
    • Mechanism:[1][2][4][5] Converts residual 3-bromo-5-methylbenzoic acid into its sodium salt, partitioning it into the water.[1][2]

  • Amine Removal (The Water Wash):

    • Wash

      
       with water and 
      
      
      
      with Brine.
    • Mechanism:[1][2][4][5] Removes bulk

      
      -methylpiperazine (highly water-soluble) and polar coupling reagents (HOBt, Urea).[1][2][3]
      
  • The "Swing" (Optional but Recommended for High Purity):

    • Extract the organic layer with 1M HCl (

      
      ).
      
    • CRITICAL: The product is now in the Aqueous Acidic Layer (as the HCl salt).

    • Discard the organic layer (contains neutral impurities like bis-amides).[1][2]

    • Basify the aqueous layer to pH 10–12 using 4M NaOH (cool in an ice bath during addition).

    • Extract the cloudy aqueous mixture back into DCM (

      
      ).
      
  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    

Secondary Protocol: Salt Formation (Solid Isolation)[1][2][3]

Free base piperazines are often oils or low-melting solids.[1][2] Converting them to the Hydrochloride (HCl) salt is the standard method to obtain a stable, crystalline solid.[3]

Protocol:

  • Dissolve the purified free base (from Method 1) in a minimum amount of dry EtOAc or Ethanol .

  • Cool to

    
    .[1][3]
    
  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A white precipitate should form immediately.

  • Stir for 30 minutes at

    
    .
    
  • Filter the solid and wash with cold Diethyl Ether (

    
    ) to remove trace organic impurities.
    

Tertiary Protocol: Flash Chromatography[2][3]

If the Acid-Base swing fails (e.g., due to emulsion or very similar impurities), use silica chromatography.[3]

  • Stationary Phase: Standard Silica Gel (40–63

    
    ).[1]
    
  • Mobile Phase: DCM : Methanol (95:5 to 90:10).[1]

  • Modifier (CRITICAL): You must add 1% Triethylamine (TEA) or Ammonia (

    
    ) to the mobile phase.[1]
    
    • Reasoning: Without base, the piperazine nitrogen interacts strongly with the acidic silanols on the silica, causing severe "tailing" and yield loss.

Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Product is an Oil Common for free-base piperazines.1.[1][2] Dry under high vacuum for >12h.2. Convert to HCl salt (see Section 3).3. Triturate with Hexane/Pentane.
Low Yield after Acid Wash Product stayed in the acid layer?Did you basify the aqueous layer to pH > 10 before re-extraction? Check pH with paper.
Emulsion during Extraction Amphiphilic nature of the molecule.1. Add solid NaCl to saturate the aqueous phase.2. Filter through a Celite pad.3. Use DCM instead of EtOAc.
TLC Spots Streaking Amine interaction with Silica.Pre-wash the TLC plate with the mobile phase containing 1% TEA.
Residual Starting Amine

-methylpiperazine is persistent.[1][2]
It is volatile. Rotovap at

then hold under high vacuum (<1 mbar) for 4 hours.
Decision Tree: Which Method?

DecisionTree Q1 Is the Crude Purity > 80%? Yes1 Yes Q1->Yes1 No1 No Q1->No1 Method1 Perform Acid-Base Swing (Section 2) Yes1->Method1 Method3 Perform Flash Column (Section 4) No1->Method3 Q2 Is the Product Solid? Method1->Q2 Method3->Q2 Yes2 Yes Q2->Yes2 No2 No (Oily) Q2->No2 Final Dry & Package Yes2->Final Salt Convert to HCl Salt (Section 3) No2->Salt

Figure 2: Troubleshooting logic to select the appropriate isolation technique.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[3] (Standard reference for acid-base extraction protocols of amines). [1][2][3]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.[3] (Mechanistic basis of amide coupling and amine basicity). [1][2][3]

  • PubChem Database. 1-Methylpiperazine Compound Summary. National Center for Biotechnology Information. (Source for pKa and solubility data of the piperazine moiety). [Link]

  • Li, J. J. Name Reactions and Reagents in Organic Synthesis; Wiley-Interscience, 2003.[3] (Reference for standard peptide coupling reagents like EDC/HOBt and their workup). [1][2][3]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine and its precursors before handling.

Sources

Troubleshooting solubility issues of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine in assay buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in common assay buffers. As a Senior Application Scientist, my goal is to provide you with both the protocols to solve these challenges and the scientific reasoning behind them.

FAQ 1: I'm starting to work with 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine. What are its key physicochemical properties that influence solubility?

Answer:

Understanding the molecular structure is the first step in troubleshooting its solubility. 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine is a molecule with two distinct domains: a bulky, non-polar benzoyl group and a basic, ionizable methylpiperazine ring. This duality governs its behavior in aqueous solutions.

The lipophilic (fat-loving) nature of the bromo-methyl-benzoyl portion makes the compound inherently poorly soluble in water. Conversely, the methylpiperazine moiety contains a tertiary amine that can be protonated. This basic nitrogen is the key to manipulating the compound's solubility.[1]

To effectively work with this compound, we must consider its predicted lipophilicity (LogP) and its basicity (pKa).

PropertyPredicted ValueImplication for Solubility
Molecular Weight ~313.2 g/mol A moderate molecular weight, not the primary driver of insolubility.
Predicted XLogP3-AA ~2.4This value indicates significant lipophilicity; the compound prefers non-polar environments over water.[2]
Predicted pKa 7.5 - 8.5This is the pH at which the methylpiperazine nitrogen is 50% protonated. At pH values below this pKa, the molecule becomes charged (protonated), significantly increasing its aqueous solubility.[1][3]

In essence, you are working with a classic "brick dust" molecule—a hydrophobic compound that requires specific formulation strategies to be used effectively in aqueous-based biological assays.[4]

FAQ 2: What is the best way to prepare a high-concentration stock solution of this compound?

Answer:

Given its high lipophilicity, a polar aprotic organic solvent is required for the primary stock solution.

Primary Recommendation: Dimethyl sulfoxide (DMSO) DMSO is the industry-standard solvent for solubilizing hydrophobic compounds for biological screening due to its powerful solvating capacity and miscibility with water.[5][6]

Protocol: Preparing a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out a precise amount of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine powder. For example, weigh 3.13 mg to make 1 mL of a 10 mM stock.

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial containing the compound.

  • Promote Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage:

    • For frequent use, store the stock solution at 4°C, protected from light.

    • For long-term storage, create small-volume aliquots in tightly sealed vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[7]

FAQ 3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS at pH 7.4). Why is this happening and what is the first thing I should do?

Answer:

This phenomenon, known as "crashing out," is the most common issue with poorly soluble compounds. It occurs because the compound is transferred from a solvent where it is highly soluble (100% DMSO) to one where it is poorly soluble (the aqueous buffer). The DMSO concentration is no longer high enough to keep the compound dissolved.[8]

The troubleshooting process involves a systematic approach to find a condition where the compound remains in solution at the desired final concentration.

G A Precipitation Observed in Assay Buffer B Is the final assay concentration negotiable? A->B C ACTION: Test a lower final concentration. (e.g., 10 µM -> 1 µM) B->C Yes D Is the buffer pH adjustable? B->D No H Solution Found C->H E The compound is a weak base. ACTION: Lower the buffer pH below the pKa (~7.5). Try pH 6.5 or 6.0. D->E Yes F Can assay tolerate additives? D->F No E->H G ACTION: Add solubilizing excipients. (Surfactants or Cyclodextrins) F->G Yes I Advanced Troubleshooting Required F->I No G->H

Caption: Troubleshooting workflow for compound precipitation.
Step 1: Re-evaluate Final Concentration

The simplest solution is often to work at a lower final concentration. Determine if a lower concentration is sufficient to achieve the desired biological effect.

Step 2: Optimize the Buffer pH

This is the most powerful tool at your disposal for this specific molecule. The piperazine nitrogen is basic. By lowering the pH of your assay buffer, you increase the concentration of H+ ions, which then protonate the nitrogen atom.[9][10] This positive charge turns the molecule into a salt, dramatically increasing its affinity for polar water molecules.[3]

Experimental Protocol:

  • Prepare several batches of your base buffer (e.g., a phosphate or MES buffer system) and adjust the pH to a range of values, such as pH 7.4, 7.0, 6.5, and 6.0.

  • For each pH, add the DMSO stock of your compound to the final desired concentration.

  • Vortex immediately and let it stand for 30 minutes.

  • Visually inspect for precipitation (cloudiness or solid particles). This will determine the lowest pH required to maintain solubility.

Caution: Ensure that changing the buffer pH does not negatively impact your assay's performance (e.g., enzyme activity or cell viability).

FAQ 4: My assay is very sensitive and the pH must be fixed at 7.4. What advanced solubilization strategies can I use?

Answer:

When pH modification is not an option, you must change the composition of the buffer itself to make it more "hospitable" to the hydrophobic compound. The two primary methods for this are the use of surfactants or cyclodextrins.

G cluster_0 Aqueous Buffer A Insoluble Compound B Co-Solvent (DMSO) Increases solvent polarity to match compound. A->B Mechanism 1 C Surfactant Micelle Hydrophobic core sequesters compound. A->C Mechanism 2 D Cyclodextrin Hydrophobic cavity forms inclusion complex. A->D Mechanism 3 E Soluble Compound B->E C->E D->E

Caption: Mechanisms of different solubilization strategies.
Strategy 1: Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your insoluble compound can partition into the hydrophobic core, while the hydrophilic shell keeps the entire micelle soluble in the aqueous buffer.[11][12][13]

SurfactantTypeTypical Working ConcentrationNotes
Tween-80 Non-ionic0.01% - 0.1% (w/v)Commonly used, generally low protein denaturation potential.
Pluronic F-68 Non-ionic0.02% - 0.2% (w/v)Often used in cell culture for its gentle nature.[14]
CHAPS Zwitterionic0.1% - 0.5% (w/v)A harsher detergent, useful for solubilizing membrane proteins but may disrupt cell-based assays.
Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a poorly soluble "guest" molecule, like your compound, forming a stable, water-soluble "host-guest" inclusion complex.[15][16][17]

Modified cyclodextrins are preferred over native ones due to their vastly improved aqueous solubility and reduced toxicity.[18]

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Protocol: Phase Solubility Study with HP-β-CD

This experiment will determine the concentration of HP-β-CD required to dissolve your compound.

  • Prepare Solutions: Create a series of HP-β-CD solutions in your fixed-pH assay buffer (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Excess Compound: Add an excess amount of your solid compound to each HP-β-CD solution in separate vials. Ensure enough solid is present that some will remain undissolved.

  • Equilibrate: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.[8]

  • Separate and Quantify:

    • After equilibration, remove the vials and let any undissolved solid settle.

    • Carefully take a sample from the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Quantify the concentration of your dissolved compound in each sample using a suitable analytical method like HPLC-UV.

  • Analyze: Plot the concentration of your dissolved compound against the concentration of HP-β-CD. The resulting graph will show you how much HP-β-CD is needed to achieve your target final concentration.

By systematically applying these principles—from simple pH adjustments to more advanced formulation strategies—you can overcome the solubility challenges presented by 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine and generate reliable, reproducible data in your assays.

References
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • MDPI. (2024). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. [Link]

  • PubMed. (2009). Determination of 1-aryl-4-propylpiperazine pKa values: the substituent on aryl modulates basicity. [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • National Center for Biotechnology Information. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]

  • National Center for Biotechnology Information. (2023). A recent overview of surfactant–drug interactions and their importance. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. [Link]

  • ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Particle Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]

  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. [Link]

  • ScienceDirect. (2015). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. [Link]

  • GEUS. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • ResearchGate. (2016). Synthesis and Molecular Docking Study of Some New 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as Possible Butyrylcholinestrase Enzyme Inhibitors. [Link]

  • MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • Tablets & Capsules Magazine. (2023). Boosting Solubility: Technology Platforms Can Increase Bioavailability and Patient Compliance. [Link]

  • Fiveable. (2025). pH & Solubility. [Link]

  • RCSB PDB. (2010). 3L3M: PARP complexed with A927929. [Link]

  • Allied Academies. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • Save My Exams. (2024). pH & Solubility. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]

  • National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]

  • PubChem. (n.d.). (R)-3-(4-Bromo-benzyl)-1-(3,5-dichloro-phenyl)-5-(4-hydroxy-piperidine-1-sulfonyl)-3-methyl-1H-imidazo[1,2-a]imidazol-2-one. [Link]

  • Scholars Research Library. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. [Link]

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine. In the common research scenario where a reference spectrum for a novel or specialized compound is unavailable, a predictive approach grounded in the analysis of analogous structures is the gold standard for structural verification. This document details such a methodology, comparing a theoretically predicted spectrum with experimental data from structurally related compounds to provide a robust framework for researchers, scientists, and drug development professionals.

Foundational Principles: Predicting a Spectrum from Structure

The structure of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine can be deconstructed into two primary components for spectral analysis: the aromatic 3-bromo-5-methylbenzoyl moiety and the aliphatic N-acyl-N'-methylpiperazine moiety. The electronic environment of each proton dictates its chemical shift (δ), while spin-spin coupling with neighboring protons determines its multiplicity.

Predicted ¹H NMR Spectral Data

Based on established principles of NMR spectroscopy and analysis of substituent effects, a predicted ¹H NMR spectrum in a standard solvent like deuterochloroform (CDCl₃) is summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityRationale & Comparative Notes
Aromatic Protons The 1,3,5-substitution pattern simplifies the aromatic region.
Ar-H (H-2, H-6)~7.2 - 7.42HSinglet (or narrow multiplet)These two protons are chemically equivalent due to their symmetrical relationship to the bromo and methyl groups. They are expected to show minimal coupling to the H-4 proton (meta-coupling, J ≈ 2-3 Hz), often appearing as a sharp singlet or a narrowly split multiplet.
Ar-H (H-4)~7.1 - 7.31HSinglet (or narrow multiplet)This proton is similarly expected to show only weak meta-coupling to the H-2 and H-6 protons. Its chemical shift will be influenced by both the bromine and methyl substituents.
Aliphatic Protons The key feature here is the amide bond, which restricts rotation and can lead to signal broadening or distinct signals for piperazine protons that might otherwise appear equivalent.[1][2]
Piperazine-H (proximal to C=O)~3.4 - 3.84HBroad singletThese four protons on the carbons adjacent to the amide carbonyl are deshielded. Due to restricted amide bond rotation and piperazine ring conformational exchange, these signals are often broad at room temperature.[1]
Piperazine-H (distal to C=O)~2.4 - 2.64HBroad singletThese four protons are adjacent to the N-methyl group. Their signals are also often broadened due to conformational dynamics but appear more upfield compared to the protons near the carbonyl group.
Benzoyl-CH₃~2.35 - 2.453HSingletThe methyl group on the aromatic ring is a simple singlet, with a chemical shift typical for an aryl methyl group.[3][4]
Piperazine-N-CH₃~2.30 - 2.403HSingletThe N-methyl group on the piperazine ring is also a singlet, typically found in this region for N-methylpiperazine derivatives.[5][6]

The Analytical Workflow: From Sample to Structure

A robust analytical workflow is critical for accurate spectral interpretation. The process involves careful sample preparation, instrument optimization, data acquisition, and processing. Each step is designed to maximize data quality and minimize ambiguity, forming a self-validating system.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve ~5-10 mg in ~0.6 mL CDCl3 prep2 Add Internal Standard (e.g., TMS) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock on Solvent prep3->acq1 acq2 Optimize Shim Gradients (Field Homogeneity) acq1->acq2 acq3 Acquire Spectrum (1D Proton) acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Baseline Correction & Referencing proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structural Assignment (Comparison & Prediction) proc3->proc4 result Final Structure Confirmation proc4->result

Figure 1. Standard workflow for 1H NMR structural elucidation.

Comparative Validation with Analogous Structures

To substantiate our predictions, we compare them with experimental data from molecules containing the core structural motifs of our target compound. This comparative approach is essential for building confidence in the spectral assignments.

Structure-Spectrum Correlation Diagram

The following diagram illustrates the relationship between the molecular structure of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine and its predicted ¹H NMR spectrum.

G cluster_mol cluster_spec mol a Predicted ¹H NMR Spectrum (CDCl₃) spec

Figure 2. Correlation of molecular structure with its predicted 1H NMR signals.
Data Comparison Table

This table compares the predicted shifts for our target molecule with experimentally determined shifts for simpler, analogous compounds. The consistency across these structures provides strong evidence for our assignments.

Proton TypePredicted Shift in Target (ppm)Analogous CompoundExperimental Shift (ppm)Source
Aromatic-H ~7.2 - 7.43-Bromotoluene7.0 - 7.4[4]
Aromatic-CH₃ ~2.35 - 2.453-Bromotoluene~2.31[4]
Piperazine-N-CH₃ ~2.30 - 2.401-Methylpiperazine~2.26[6]
Piperazine-H (Distal) ~2.4 - 2.61-Methylpiperazine~2.37[6]
Piperazine-H (Proximal) ~3.4 - 3.8N-(2,4-Difluorobenzoyl)piperazine3.39 / 3.85 (broad)[7]

The data clearly show that the chemical shifts of protons in the simpler fragments align well with the predicted values for the more complex target molecule. For instance, the aromatic and methyl protons of 3-bromotoluene provide an excellent baseline for the 3-bromo-5-methylbenzoyl moiety.[4] Similarly, the N-methyl and adjacent methylene protons of 1-methylpiperazine support the assignments for the corresponding protons in our target.[6] The significant downfield shift of the proximal piperazine protons is confirmed by data from N-acylpiperazines, where the electron-withdrawing effect of the carbonyl group is apparent.[7]

Standard Operating Protocol for ¹H NMR Data Acquisition

This protocol describes a standardized method for acquiring high-quality ¹H NMR spectra, ensuring reproducibility and reliability.

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the solid 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine sample.

  • Solvent Selection: Transfer the sample to a clean, dry vial. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous peaks.[8][9][10][11]

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

  • Internal Standard: Add a small amount (1-2 µL of a dilute solution) of an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically ~4 cm).

B. Instrument Setup and Data Acquisition (Example: 400 MHz Spectrometer)

  • Login and Sample Insertion: Log into the spectrometer's control software. Eject the standard sample and carefully insert the prepared sample tube into the spinner turbine, ensuring it is set to the correct depth using a depth gauge.[12] Insert the sample into the magnet.

  • Locking: Load a standard experiment parameter set. Instruct the spectrometer to "lock" onto the deuterium signal of the solvent. This step is crucial as it compensates for any magnetic field drift.

  • Shimming: Perform an automated or manual shimming procedure.[13] This optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks and better resolution.

  • Parameter Optimization:

    • Pulse Angle: Set to a 30-45° pulse to allow for faster repetition without saturating the signals.[14]

    • Spectral Width: Set a spectral width appropriate for ¹H NMR, typically from -2 to 12 ppm.

    • Acquisition Time (at): Set to 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): Set to 1-2 seconds. This is the time between pulses to allow protons to return to their equilibrium state.

    • Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

  • Acquisition: Start the acquisition by typing the appropriate command (e.g., "zg" on Bruker systems).

C. Data Processing

  • Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are upright and have a flat baseline at their base.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm).

  • Integration: Integrate the area under each peak. The relative integration values correspond to the ratio of protons giving rise to each signal.

Conclusion

The structural elucidation of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine by ¹H NMR spectroscopy is a clear example of how predictive analysis and comparative validation work in tandem. By deconstructing the molecule into its constituent fragments, predicting the spectral output based on fundamental principles, and validating these predictions against experimental data from analogous compounds, a confident and accurate structural assignment can be made. The characteristic signals of the 1,3,5-trisubstituted aromatic ring, combined with the distinct and often dynamically broadened signals of the N-acyl-N'-methylpiperazine moiety, provide a unique spectral fingerprint for this molecule. Adherence to rigorous experimental protocols ensures that the acquired data is of the highest quality, forming a trustworthy foundation for interpretation.

References

  • Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Magnetic Resonance in Chemistry.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.
  • Chemaxon.
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  • Patiny, L., & Banfi, D. (2008). : Resurrecting and processing NMR spectra on-line. Chimia.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
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  • Boston University Chemical Instrument
  • Reddy, T. S., et al. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules.
  • Alfa Chemistry. NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide.
  • MilliporeSigma. NMR Chemical Shifts of Impurities.
  • Georgia Gwinnett College.
  • ChemicalBook. 2-Bromotoluene(95-46-5) 1H NMR spectrum.
  • University of Wisconsin-Madison. 1H NMR Protocol for Beginners DRX-400.
  • ChemicalBook. 3-Bromotoluene(591-17-3) 1H NMR spectrum.
  • ChemicalBook. 1-Methylpiperazine(109-01-3) 1H NMR spectrum.
  • Michigan State University. Basic Practical NMR Concepts.
  • Wodtke, R., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

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A Comparative Guide to the Spectroscopic Characterization of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Every synthesized compound, from a simple intermediate to a complex active pharmaceutical ingredient (API), must be subjected to a battery of analytical tests to confirm its identity, purity, and structural integrity. This guide provides an in-depth analysis of the characterization of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine , a molecule featuring a substituted benzoyl group attached to a piperazine scaffold—a common motif in pharmacologically active compounds.

This document focuses on the application of Fourier Transform Infrared (FTIR) Spectroscopy as a rapid and powerful tool for primary characterization. We will explore the causality behind experimental choices, interpret the resulting spectral data, and objectively compare the insights gleaned from FTIR with those from other essential analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

The Role of FTIR Spectroscopy: A Molecular Fingerprint

FTIR spectroscopy is a non-destructive analytical technique that serves as a first-line method for identifying functional groups within a molecule.[1][2] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting absorption spectrum provides a unique "molecular fingerprint."[1][2][3] For a molecule like 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine, FTIR is invaluable for quickly confirming the presence of key structural features, such as the amide carbonyl group and the aromatic ring, which are critical to its intended chemical identity.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The choice of sampling technique is critical for obtaining a reliable spectrum. While traditional methods like preparing KBr pellets are effective, modern laboratories predominantly use Attenuated Total Reflectance (ATR) for its speed, ease of use, and minimal sample preparation.[4]

Step-by-Step Methodology (ATR-FTIR):

  • Instrument Preparation: Ensure the FTIR spectrometer, such as an Agilent Cary 630 or similar, is powered on and has undergone its prerequisite system checks.[5] The ATR crystal (typically diamond or zinc selenide) must be impeccably clean. Record a background spectrum by pressing the clean ATR crystal with the anvil. This captures the ambient atmosphere (CO₂ and water vapor) and instrument optics, allowing it to be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically 1-2 mg) of the solid 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine powder directly onto the center of the ATR crystal.

  • Engage the Anvil: Lower the press anvil onto the sample until it clicks or indicates sufficient pressure. This ensures intimate contact between the sample and the crystal surface, which is crucial for achieving a strong, high-quality signal.

  • Spectral Acquisition: Collect the spectrum. Typical parameters include:

    • Spectral Range: 4000–400 cm⁻¹ to cover the full mid-IR region.[2]

    • Resolution: 4 cm⁻¹ is sufficient for most small molecule characterization.

    • Scans: Co-adding 16 or 32 scans improves the signal-to-noise ratio.

  • Data Processing & Cleaning: After acquisition, perform a baseline correction and ATR correction using the instrument's software. Clean the ATR crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal D Engage Anvil C->D E Collect Spectrum (16-32 Scans) D->E F Baseline & ATR Correction E->F G Peak Assignment F->G H H G->H Final Report

Caption: Experimental workflow for ATR-FTIR analysis.

Interpreting the Spectrum of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine

The FTIR spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–500 cm⁻¹).[6] The fingerprint region contains complex vibrations unique to the molecule as a whole and is essential for confirming identity against a reference spectrum.[6][7]

Based on the structure of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine, we can predict the key absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected IntensityRationale & Comments
3100–3000C-H StretchAromatic (Benzene Ring)Medium-WeakAromatic C-H stretches appear at slightly higher frequencies than aliphatic ones.[8]
2980–2800C-H StretchAliphatic (Methyl & Piperazine)Medium-StrongCharacteristic of sp³ C-H bonds in the methyl and piperazine ring methylene groups.
1650–1630 C=O Stretch Tertiary Amide Strong, Sharp This is a highly diagnostic peak. The conjugation with the aromatic ring and the electron-donating nature of the piperazine nitrogen slightly lower the frequency from a typical ketone.
1600–1585 & 1500-1400C=C StretchAromatic RingMedium, often sharpAromatic rings typically show two or more bands in this region due to ring stretching vibrations.[8]
1470–1430CH₂/CH₃ BendAliphaticMediumScissoring and bending vibrations of the aliphatic C-H bonds.
1350–1250C-N StretchTertiary Amide & AmineMedium-StrongAssociated with the C-N bonds of the amide and the piperazine ring.
900–675C-H Out-of-Plane BendAromatic RingStrongThe specific pattern in this region is diagnostic of the ring's substitution pattern (1,3,5-trisubstituted).[8]
< 700C-Br StretchAryl HalideMedium-StrongThe carbon-bromine stretch is a low-energy vibration found in the far fingerprint region.

A Broader Perspective: Comparison with Orthogonal Techniques

While FTIR is an excellent screening tool, it does not provide a complete structural picture. For unambiguous characterization, especially for a novel compound, data from multiple, complementary (orthogonal) techniques are required.[9][10]

Comparison of Key Analytical Methods
FeatureFTIR SpectroscopyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (MS)
Primary Information Functional groups present (e.g., C=O, C-H, C-N). Provides a "molecular fingerprint".[3]Detailed atomic connectivity, chemical environment of each nucleus (H, C), and stereochemistry.[11][12]Molecular weight and elemental composition (HRMS). Fragmentation patterns give structural clues.[13][14]
Sample Requirement ~1-2 mg (solid/liquid)~5-10 mg (dissolved in deuterated solvent)< 1 mg (often in solution)
Analysis Speed Very Fast (~1-2 minutes)Slower (minutes to hours, depending on experiments)Fast (~5-10 minutes)
Destructive? No, sample is recoverable.[2]No, sample is recoverable.Yes, the sample is consumed and ionized.
Key Strength Rapid confirmation of key chemical bonds and functional groups.[1]Unambiguous structure elucidation. Considered the "gold standard" for organic structure determination.Unsurpassed sensitivity and definitive molecular weight determination.
Key Limitation Does not reveal how functional groups are connected. Isomers can have very similar spectra.Lower sensitivity compared to MS. Requires soluble sample in specific solvents.Provides little to no information on functional groups. Isomers often have identical molecular weights.[13]
Synergistic Power of Combined Analysis

The true power in molecular characterization comes from the synergy of these techniques.

  • FTIR first confirms the successful incorporation of the amide carbonyl and the presence of both aromatic and aliphatic moieties.

  • ¹H and ¹³C NMR then map out the exact structure, showing, for instance, that the bromo and methyl groups are at the 3 and 5 positions of the benzoyl ring and confirming the connectivity to the N-methylpiperazine group.

  • High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula (e.g., C₁₃H₁₇BrN₂O), confirming the elemental composition and corroborating the structure determined by NMR.

Visualizing the Analytical Landscape

Analytical_Comparison center Compound Characterization FTIR FTIR (Functional Groups) center->FTIR Rapid Screen NMR NMR (Connectivity) center->NMR Structure Proof MS MS (Molecular Weight) center->MS Identity Check Purity HPLC/LC-MS (Purity) center->Purity Quantification

Caption: The complementary roles of key analytical techniques.

Conclusion

For researchers and drug development professionals, a multi-faceted analytical approach is non-negotiable. For the characterization of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine , FTIR spectroscopy serves as an indispensable first-pass analytical technique. It is rapid, non-destructive, and provides definitive evidence for the presence of critical functional groups, thereby confirming the success of the synthetic reaction at a high level.

However, its utility is primarily for confirmation and fingerprinting. It cannot, on its own, distinguish between isomers or provide the detailed atomic-level map required for complete structural elucidation.[13] Therefore, the gold standard remains a consolidated approach where the functional group information from FTIR is complemented by the precise connectivity data from NMR and the exact mass from MS. This integrated analytical dossier ensures the scientific integrity required to advance a compound through the rigorous pipeline of pharmaceutical development.

References

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A Comparative Guide to the Elemental Analysis and Mass Spectrometry Validation of Benzoylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into two critical analytical techniques: elemental analysis and mass spectrometry. It offers a comparative analysis of different approaches within each technique, supported by experimental data and protocols. The focus is on providing a practical, field-proven perspective on method selection, optimization, and validation in accordance with international regulatory standards.

Section 1: Elemental Analysis: Foundational Verification of Stoichiometry

Elemental analysis is a fundamental technique for confirming the empirical formula of a synthesized compound. It provides the mass fractions of carbon, hydrogen, nitrogen, and other elements present in the molecule. For benzoylpiperazines, this is a crucial first step in structural confirmation.

Comparative Analysis of Elemental Analysis Techniques

While several methods exist for elemental analysis, combustion analysis remains the gold standard for organic compounds like benzoylpiperazines.[1] Alternative techniques such as X-ray fluorescence (XRF) are generally more suited for the analysis of inorganic elemental impurities.[2]

TechniquePrincipleAdvantages for BenzoylpiperazinesDisadvantages for Benzoylpiperazines
Combustion Analysis The sample is combusted in a high-oxygen environment, and the resulting gases (CO2, H2O, N2) are quantitatively measured.High accuracy and precision for C, H, and N determination. Directly verifies the empirical formula.Destructive to the sample. Requires a few milligrams of pure substance.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated and detected by a mass spectrometer.[3]Extremely high sensitivity for trace element detection.[3] Useful for quantifying residual catalysts or inorganic impurities.[4]Not suitable for determining the primary elemental composition (C, H, N) of the organic molecule. Complex instrumentation.
X-Ray Fluorescence (XRF) The sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The resulting fluorescence is characteristic of the elements present.[2]Non-destructive.[2] Rapid analysis.Primarily used for heavier elements; less sensitive for C, H, and N. Matrix effects can be a significant issue.[4]

Expert Insight: For routine confirmation of newly synthesized benzoylpiperazine derivatives, combustion analysis is the most direct and reliable method.[1] ICP-MS becomes critical during later stages of drug development to quantify elemental impurities according to pharmacopeial standards.[4][5]

Experimental Protocol: Combustion Analysis of 1-Benzoylpiperazine

This protocol outlines the standard procedure for determining the elemental composition of 1-benzoylpiperazine (C₁₁H₁₄N₂O) using a modern elemental analyzer.

Instrumentation: LECO CHNS-932 Elemental Analyzer or equivalent.[1]

Methodology:

  • Sample Preparation: Accurately weigh 2-3 mg of the purified benzoylpiperazine sample into a tin capsule.

  • Instrument Calibration: Calibrate the instrument using a certified standard such as acetanilide.

  • Combustion: The sample is dropped into a high-temperature (typically ~950°C) furnace with a constant stream of pure oxygen.

  • Gas Separation and Detection: The combustion products (CO₂, H₂O, and N₂) are passed through a series of columns to separate them. The amount of each gas is then measured by thermal conductivity detectors.

  • Data Analysis: The instrument software calculates the percentage of each element based on the detector signals and the sample weight.

Expected Results for 1-Benzoylpiperazine (C₁₁H₁₄N₂O, MW: 190.24 g/mol ):

ElementTheoretical %Experimental % (Typical)Acceptance Criteria (ICH)
Carbon (C)69.4569.35 ± 0.20± 0.4% of theoretical value
Hydrogen (H)7.427.50 ± 0.15± 0.4% of theoretical value
Nitrogen (N)14.7214.65 ± 0.20± 0.4% of theoretical value

Validation: The method is validated by analyzing a certified reference material and ensuring the results fall within the specified acceptance criteria.

Section 2: Mass Spectrometry: Unveiling Molecular Identity and Structure

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of benzoylpiperazines.[6] It is also a powerful technique for identifying and quantifying these compounds in complex matrices.[7]

Comparative Analysis of Ionization and Analyzer Techniques

The choice of ionization technique and mass analyzer significantly impacts the quality and type of data obtained.

TechniquePrincipleAdvantages for BenzoylpiperazinesDisadvantages for Benzoylpiperazines
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile compounds are separated by GC and then ionized, typically by electron ionization (EI).Provides detailed fragmentation patterns for structural elucidation.[8] Excellent for separating isomers.[8]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Compounds are separated by LC and then ionized, commonly by electrospray ionization (ESI).Applicable to a wide range of non-volatile and thermally labile compounds.[7] Softer ionization technique, often preserving the molecular ion.[9]Fragmentation is typically less extensive than EI, sometimes requiring tandem MS (MS/MS) for detailed structural information.[10]
High-Resolution Mass Spectrometry (HRMS) (e.g., TOF, Orbitrap) Provides highly accurate mass measurements.Allows for the determination of the elemental composition from the exact mass.[8] Can differentiate between isobaric compounds.[8]Higher instrument cost and complexity.

Expert Insight: For initial characterization and structural confirmation of pure benzoylpiperazine substances, GC-MS with electron ionization provides rich fragmentation data.[11] However, for quantitative analysis in biological matrices or for less volatile derivatives, LC-MS with electrospray ionization is the preferred method.[7][12] HRMS is invaluable for resolving ambiguities and confirming elemental composition.[8]

Deciphering the Fragmentation Patterns of Benzoylpiperazines

Understanding the characteristic fragmentation pathways of benzoylpiperazines is key to their identification.

Electron Ionization (EI) Fragmentation of 1-Benzoylpiperazine:

Under EI conditions, the molecular ion ([M]⁺) is formed at m/z 190. The most characteristic fragmentation involves the cleavage of the amide bond, leading to the formation of the highly stable benzoyl cation.[11][13]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine. As a brominated heterocyclic compound, this substance requires rigorous adherence to established safety protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our commitment is to ensure your operational safety and build a foundation of trust through expert, value-added guidance.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine may not be readily available, its structure allows for an expert inference of its properties and associated hazards. The molecule combines a halogenated aromatic ring with a piperazine amide structure, indicating a high likelihood of it being classified as a hazardous substance.[1]

The presence of the carbon-bromine bond categorizes this compound as a halogenated organic compound .[2][3] Such compounds are subject to specific environmental regulations due to their potential for persistence and toxicity, and they are often prohibited from landfill disposal.[2] The piperazine moiety, a common scaffold in pharmacologically active compounds, can be associated with corrosive properties and skin or eye irritation.[4][5][6]

Table 1: Inferred Physicochemical & Hazard Profile

Property Value / Observation Rationale & Source
Chemical Structure C₁₃H₁₇BrN₂O Based on molecular composition.
Hazard Classification Inferred as Hazardous Waste. Likely an irritant, potentially corrosive, and an environmental hazard. Based on structural analogs containing brominated phenyl and piperazine groups.[5][7][8]
Waste Category Halogenated Organic Waste. Presence of a carbon-bromine bond.[3][9]
Physical State Likely a solid at room temperature. Similar complex piperazine derivatives are solids.

| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides. | Common incompatibilities for piperazine derivatives and brominated compounds.[4][10] |

Mandatory Personal Protective Equipment (PPE) & Engineering Controls

Proper protection is non-negotiable. All handling and disposal procedures must be conducted with appropriate engineering controls and PPE to prevent exposure.

  • Engineering Controls : All transfers and manipulations of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine, including adding it to a waste container, must be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[11] The work area must have an easily accessible safety shower and eyewash station.[4][12]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a face shield are mandatory.[4][13]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and change them immediately if contamination occurs.[5][14]

    • Body Protection : A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[4]

Waste Characterization and Segregation: A Decision Framework

Proper segregation is the most critical step in the disposal process. Mixing halogenated waste with non-halogenated waste results in the entire volume being classified as halogenated, leading to significantly higher disposal costs and more complex treatment procedures.[3] Do not mix this waste with any other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[1]

The following decision workflow must be followed to correctly categorize waste containing 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine.

WasteSegregation start Start: Waste Generation q1 What is the form of the waste? start->q1 pure_solid Pure or Grossly Contaminated Solid q1->pure_solid Solid Compound solution Dilute Solution (e.g., from column chromatography) q1->solution Liquid Solution contaminated_solid Contaminated Lab Supplies (Gloves, Wipes, Silica) q1->contaminated_solid Solid Debris container_solid Collect in container labeled: 'Hazardous Waste: Halogenated Organic Solids' pure_solid->container_solid container_liquid Collect in container labeled: 'Hazardous Waste: Halogenated Organic Liquids' solution->container_liquid container_debris Collect in a designated solid hazardous waste container (e.g., lined drum) contaminated_solid->container_debris

Caption: Waste Segregation Decision Workflow for 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine.

Step-by-Step Disposal Protocol

This protocol adheres to the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management, ensuring "cradle-to-grave" accountability.

Step 4.1: Waste Container Preparation
  • Select an Appropriate Container : Use a chemically compatible container, such as a high-density polyethylene (HDPE) jug for liquids or a wide-mouth glass jar for solids. The container must be in good condition with a secure, screw-top lid.[9][15]

  • Proper Labeling : The container must be labeled before the first drop of waste is added.[9] The label must include:

    • The words "HAZARDOUS WASTE ".[15]

    • The full chemical name: "1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine ". Do not use abbreviations or chemical formulas.[9][15]

    • The hazard classification: "Halogenated Organic Waste ".[16]

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.[15]

Step 4.2: Waste Accumulation
  • Transferring Waste : Carefully transfer the waste into the prepared container inside a chemical fume hood. For solid waste, use a dedicated spatula or powder funnel. For liquid waste, use a funnel, and do not leave the funnel in the container after use.[15]

  • Keep Containers Closed : The waste container must be kept tightly sealed at all times except when actively adding waste.[15][17] This prevents the release of vapors and protects against spills.

  • Do Not Overfill : Fill containers to no more than 90% of their capacity to allow for expansion.[18]

Step 4.3: Storage Pending Disposal
  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[15][17]

  • Segregation : Store the container with other compatible halogenated wastes. Ensure it is physically separated from incompatible materials like acids, bases, and strong oxidizing agents.[10][15]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[13]

Step 4.4: Final Disposal
  • Arrange for Pickup : Once the container is 90% full or has reached your institution's time limit for accumulation (e.g., 180 days), contact your EHS office or a licensed hazardous waste disposal company to arrange for pickup.[1]

  • Documentation : Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This is a legal requirement to track the waste to its final treatment facility.[17][19]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses. All personnel must be familiar with these procedures and the location of emergency equipment.[12][20]

Spill Management

In the event of a spill, your first priority is personnel safety.

Table 2: Spill Response Quick Guide

Spill Size Location Action
Small Inside a chemical fume hood 1. Alert nearby personnel. 2. Wear appropriate PPE. 3. Absorb with an inert material (e.g., vermiculite, sand). Do NOT use combustible materials like paper towels.[11] 4. Collect residue into a hazardous waste container. 5. Clean the area with a suitable solvent.

| Large | Outside a fume hood or in a public area | 1. EVACUATE the immediate area. 2. Alert others and activate the fire alarm if necessary. 3. Close the laboratory doors. 4. Call your institution's emergency number and EHS office immediately.[11][16] 5. Do not attempt to clean it up yourself. |

Personnel Exposure

Immediate first aid is crucial. Show the Safety Data Sheet for a similar compound to any attending medical personnel.[5]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][5]

  • Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.